
2-(3-Bromophenethoxy)ethanol
Vue d'ensemble
Description
2-(3-Bromophenethoxy)ethanol (2-BPE) is an organic chemical compound that is used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a sweet, pungent odor. 2-BPE is a low-boiling compound and is soluble in water and alcohol. It is used as a reagent in organic synthesis and as a solvent in various industrial processes. It is also used as a starting material for the synthesis of various organic compounds.
Applications De Recherche Scientifique
2-(3-Bromophenethoxy)ethanol is used in a variety of scientific and industrial applications. It is used as a reagent in organic synthesis and as a solvent in various industrial processes. It is also used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and pesticides. It is also used in the production of polymers, surfactants, and other chemical compounds. In addition, 2-(3-Bromophenethoxy)ethanol has been used in the synthesis of various drugs, such as anticonvulsants and anti-inflammatory drugs.
Mécanisme D'action
2-(3-Bromophenethoxy)ethanol is a low-boiling compound and is soluble in water and alcohol. It is an organic compound that is used as a reagent in organic synthesis and as a solvent in various industrial processes. It is also used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and pesticides. The reaction of 2-(3-Bromophenethoxy)ethanol with other compounds is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction typically yields a mixture of products, which can be separated by distillation.
Biochemical and Physiological Effects
2-(3-Bromophenethoxy)ethanol has been studied for its biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and anti-oxidant properties. In addition, it has been shown to have anti-cancer and anti-bacterial effects. It has also been shown to possess anti-allergic and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Bromophenethoxy)ethanol has several advantages and limitations for use in laboratory experiments. One advantage is that it is a low-boiling compound and is soluble in water and alcohol. This makes it ideal for use in a variety of organic synthesis experiments. Additionally, it is relatively inexpensive and readily available. A limitation of 2-(3-Bromophenethoxy)ethanol is that it is a volatile organic compound and can be hazardous to use in the laboratory. It should be used in an inert atmosphere and handled with care.
Orientations Futures
The use of 2-(3-Bromophenethoxy)ethanol in scientific research and industrial processes has been well-studied, but there is still much to learn about its properties and applications. Future research will focus on further studying its biochemical and physiological effects, as well as its potential uses in the synthesis of new drugs and other compounds. Additionally, research will focus on developing more efficient and cost-effective methods for synthesizing 2-(3-Bromophenethoxy)ethanol and other related compounds. Finally, research will focus on exploring new and innovative uses for 2-(3-Bromophenethoxy)ethanol in industry and science.
Propriétés
IUPAC Name |
2-[2-(3-bromophenyl)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c11-10-3-1-2-9(8-10)4-6-13-7-5-12/h1-3,8,12H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPLISJRRJKSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297930 | |
| Record name | 2-[2-(3-Bromophenyl)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenethoxy)ethanol | |
CAS RN |
1222139-17-4 | |
| Record name | 2-[2-(3-Bromophenyl)ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222139-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(3-Bromophenyl)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


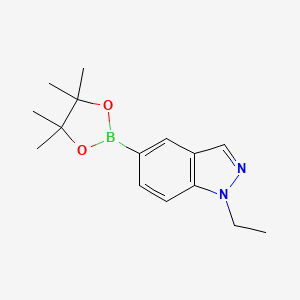

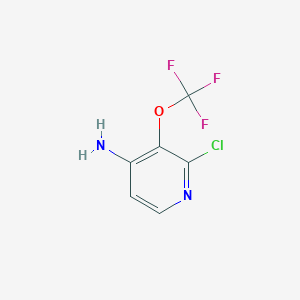
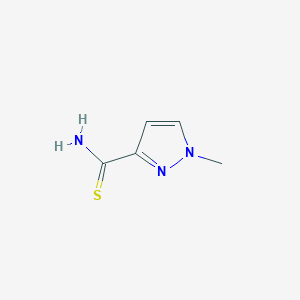
![5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B3091988.png)

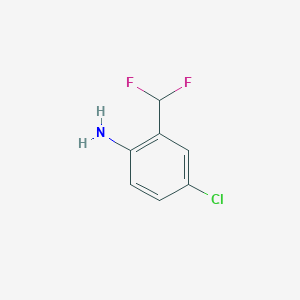
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]-](/img/structure/B3092000.png)
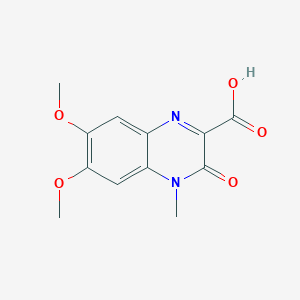
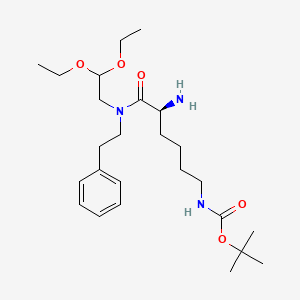
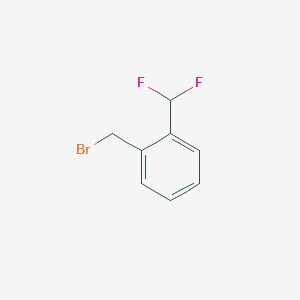

![(3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3092035.png)
![(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092043.png)